molecular formula C20H22N2O4 B1608470 Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate CAS No. 306305-35-1

Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate

Cat. No.: B1608470
CAS No.: 306305-35-1
M. Wt: 354.4 g/mol
InChI Key: WKRBIEGHCJQYMX-UHFFFAOYSA-N
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Description

Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . The compound is characterized by the presence of a benzyl group, a nitrophenyl group, and an ethyl ester group attached to the pyrrolidine ring.

Preparation Methods

The synthesis of Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate typically involves the reaction of benzyl-4-pyrrolidinone with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction of the nitro group can be achieved using hydrogenation catalysts like palladium on carbon or chemical reducing agents such as tin(II) chloride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the nitrophenyl group plays a crucial role in its activity .

Comparison with Similar Compounds

Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate can be compared to other pyrrolidine derivatives such as:

    Ethyl 1-benzyl-4-oxo-pyrrolidine-3-carboxylate: Similar structure but with an oxo group instead of a nitrophenyl group.

    Ethyl 1-benzyl-4-(4-methoxyphenyl)pyrrolidine-3-carboxylate: Contains a methoxy group instead of a nitro group.

    Ethyl 1-benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylate: Contains a chloro group instead of a nitro group

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.

Properties

IUPAC Name

ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-2-26-20(23)19-14-21(12-15-6-4-3-5-7-15)13-18(19)16-8-10-17(11-9-16)22(24)25/h3-11,18-19H,2,12-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKRBIEGHCJQYMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC1C2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399964
Record name Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

306305-35-1
Record name Ethyl 1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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